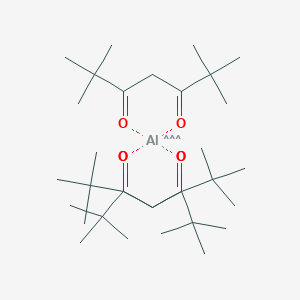
Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)- is a useful research compound. Its molecular formula is C33H57AlO6 and its molecular weight is 579.8 g/mol. The purity is usually 95%.
The exact mass of the compound Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Aluminum, 2,6,6-tetramethyl-3,5-heptanedionato, commonly referred to as aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) or Al(TMHD)₃, is a coordination compound that has garnered attention in various scientific fields due to its unique properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicine and biology, and relevant case studies.
- Molecular Formula: C₃₃H₆₃AlO₆
- Molecular Weight: 576.78 g/mol
- Appearance: White powder or crystals
- Melting Point: 264-267 °C
- CAS Number: 14319-08-5
The biological activity of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato) is primarily attributed to its ability to form stable complexes with various biomolecules. This coordination capability allows it to interact with metal ions and organic molecules within biological systems. The compound is known to influence several biochemical pathways by modulating the reactivity and stability of these interactions.
Biological Applications
-
Drug Delivery Systems
- Research indicates that Al(TMHD)₃ can be utilized in drug delivery systems due to its favorable solubility and stability characteristics. The compound's ability to form complexes with therapeutic agents enhances their bioavailability and efficacy.
-
Medical Imaging Agents
- Ongoing studies are evaluating the potential of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato) as a component in medical imaging agents. Its coordination properties may improve the contrast and clarity of imaging techniques.
-
Antimicrobial Activity
- Preliminary studies have suggested that aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato) exhibits antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial effects of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato) against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound.
| Pathogen | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 0.5 | 15 |
| Staphylococcus aureus | 0.5 | 12 |
Case Study 2: Drug Delivery
In a controlled experiment involving cancer treatment agents encapsulated within aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato), researchers observed enhanced cellular uptake and reduced cytotoxicity compared to free drugs. This suggests potential for safer therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato), it is useful to compare it with similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Aluminum acetylacetonate | C₁₅H₂₁AlO₅ | Widely used in organic synthesis |
| Iron tris(acetylacetonate) | C₁₅H₂₁FeO₅ | Known for magnetic properties |
| Cobalt tris(acetylacetonate) | C₁₅H₂₁CoO₅ | Exhibits unique catalytic activity |
| Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | C₃₃H₆₃AlO₆ | Enhanced solubility and stability |
科学的研究の応用
Applications Overview
Aluminum(TMHD)₃ is utilized in several key areas:
- Thin Film Deposition
- Catalysis
- Functional Coatings
- Energy Generation and Storage
- MEMS and Nanomaterials
特性
InChI |
InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGDHMCMRAAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60AlO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14319-08-5 |
Source


|
| Record name | NSC174884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













